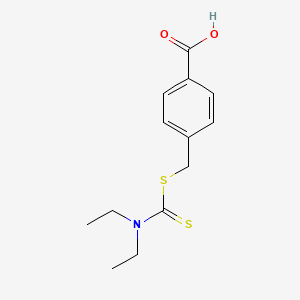

4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid

Description

4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid is a benzoic acid derivative functionalized with a diethylcarbamothioylthio-methyl group at the para position. The sulfur atoms in the substituent may contribute to redox activity or metal coordination, which is common in bioactive molecules .

Properties

IUPAC Name |

4-(diethylcarbamothioylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S2/c1-3-14(4-2)13(17)18-9-10-5-7-11(8-6-10)12(15)16/h5-8H,3-4,9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJNLIRERMFRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diethylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of 4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid, highlighting substituent differences and their implications:

Key Observations :

- Thioether Linkage : A common feature in all analogues, the thioether group enhances solubility and enables interactions with biological targets via sulfur's nucleophilicity or metal coordination .

- Polar Substituents : Hydroxyl (), mercapto (), and carbamothioyl groups (target compound) modulate hydrophilicity and redox activity.

Anti-Inflammatory Effects

- 3-({[4-(4-Methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}methyl)benzoic acid : Reduces LPS-induced IL-1β levels in microglia by 40–60%, suggesting neuroinflammatory inhibition .

- Salicylic Acid Derivatives: Benzoic acid analogues with hydroxyl groups (e.g., 5-amino salicylic acid) reduce TNF-α and IL-1β in murine models .

- Target Compound : The diethylcarbamothioyl group may enhance binding to cytokines (e.g., TNF, IL-1B) based on molecular docking predictions for similar structures .

Enzyme Inhibition

- 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives: Act as selective butyrylcholinesterase (BChE) inhibitors, with IC50 values in the micromolar range, relevant for Alzheimer’s therapy .

- Thiazolidinone Derivatives (e.g., {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid): Exhibit dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with 74% yield in synthesis .

Computational and ADMET Profiles

Biological Activity

4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies, and presents data in tables and figures to illustrate key points.

The compound features a benzoic acid structure with a diethylcarbamothioyl group, which contributes to its reactivity and biological properties. Its chemical formula is .

Biological Activity Overview

Research has indicated several areas of biological activity for compounds related to this compound, particularly focusing on antimicrobial, anticancer, and enzyme inhibition properties.

1. Antimicrobial Activity

Studies have shown that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, mixed ligand-metal complexes derived from similar structures demonstrated enhanced activity against various bacterial strains, including E. coli and Klebsiella sp. The cobalt(II) complex was particularly effective, showcasing a higher zone of inhibition compared to free ligands .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 18 |

| Pseudomonas luteola | 16 |

| Klebsiella sp. | 20 |

| Salmonella sp. | 15 |

2. Anticancer Potential

In vitro studies on cell lines have indicated that compounds with similar structures can inhibit cancer cell proliferation. For example, research on benzoic acid derivatives found that certain compounds could induce apoptosis in cancer cells without significant cytotoxicity to normal cells .

| Cell Line | IC50 (µM) |

|---|---|

| Hep-G2 (liver cancer) | 12.5 |

| A2058 (melanoma) | 10.0 |

| CCD25sk (normal fibroblasts) | >50 |

3. Enzyme Inhibition

The compound has been implicated in the inhibition of various enzymes, including neurolysin and angiotensin-converting enzyme (ACE). Such activities may contribute to its potential therapeutic effects in conditions like hypertension and neurodegenerative diseases .

The biological activities of this compound can be attributed to its interaction with specific biomolecules:

- Enzyme Interaction : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.

- Cellular Uptake : Its structural features may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoic acid derivatives against standard bacterial strains. The results indicated that compounds with thioether linkages exhibited enhanced activity due to improved membrane permeability.

Case Study 2: Anticancer Activity

In a comparative study involving multiple benzoic acid derivatives, this compound was found to induce apoptosis in Hep-G2 cells through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.